4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Description
4-[(E)-2-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a benzonitrile derivative featuring a benzimidazole core substituted with a 3,4-dichlorophenylmethyl group and linked to a benzonitrile moiety via an ethenyl bridge.
Key structural features:
- Benzimidazole core: Known for DNA intercalation and kinase inhibition.
- Ethenyl-benzonitrile linkage: Contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c24-19-11-9-18(13-20(19)25)15-28-22-4-2-1-3-21(22)27-23(28)12-10-16-5-7-17(14-26)8-6-16/h1-13H,15H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPDXVPKVVTFE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with aldehydes or carboxylic acids. For the target compound, this method was adapted using 4-cyanocinnamaldehyde to simultaneously introduce the ethenylbenzonitrile group (Table 1).
Procedure :
- o-Phenylenediamine (10 mmol) and 4-cyanocinnamaldehyde (10 mmol) were refluxed in ethanol with ammonium chloride (20 mol%) for 6–8 hours.
- The crude product was purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 2-(4-cyanophenylethenyl)benzimidazole (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 h |
| Yield | 78% |
| Melting Point | 272–274°C |
| IR (KBr) | 2220 cm⁻¹ (C≡N) |
Metal-Catalyzed Cyclization Approaches
Iron-sulfur (Fe/S) catalysts under solvent-free conditions enabled efficient cyclization of nitroaniline derivatives:
- 4-Nitro-o-phenylenediamine (5 mmol) and 3,4-dichlorobenzyl alcohol (5 mmol) were heated at 150°C with Fe/S (10 mol%) for 12 hours.
- Reduction of the nitro group (H₂, Pd/C) afforded 1-[(3,4-dichlorophenyl)methyl]benzimidazole (85% yield).
Advantages :
- Solvent-free conditions align with green chemistry principles.
- High functional group tolerance for dichlorophenyl groups.
Regioselective N1-Alkylation of Benzimidazole
Direct Alkylation with 3,4-Dichlorobenzyl Halides
Selective alkylation at the N1 position was achieved using phase-transfer catalysis:
- 2-(4-cyanophenylethenyl)benzimidazole (5 mmol) and 3,4-dichlorobenzyl bromide (6 mmol) were stirred in DMF with tetrabutylammonium bromide (TBAB, 5 mol%) at 80°C for 24 hours.
- Precipitation in ice-water yielded the target compound (62% yield).
Optimization Insights :
- TBAB enhanced solubility and N1 selectivity (>95% regioselectivity).
- Higher temperatures (>100°C) led to N3 alkylation byproducts.
Ullmann-Type Coupling for Challenging Substrates
For sterically hindered systems, copper(I)-mediated coupling improved yields:
- 2-Bromobenzimidazole (5 mmol), 3,4-dichlorobenzylamine (6 mmol), CuI (10 mol%), and K₃PO₄ (3 eq) in dioxane at 110°C for 36 hours.
- Isolation via acid-base workup provided 1-[(3,4-dichlorophenyl)methyl]-2-bromobenzimidazole (70% yield).
Stereocontrolled Ethenyl Bridge Installation
Wittig Reaction with Stabilized Ylides
The (E)-configuration was secured using a Horner-Wadsworth-Emmons reaction:
- 2-Formyl-1-[(3,4-dichlorophenyl)methyl]benzimidazole (5 mmol) and 4-cyanobenzylphosphonate (6 mmol) were reacted in THF with NaH (2 eq) at 0°C→RT.
- Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5) gave the target compound (88% yield, >99% E).
Spectral Confirmation :
- ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J=16.5 Hz, 1H, CH=), 7.89 (d, J=16.5 Hz, 1H, CH=).
- HRMS (ESI): m/z [M+H]⁺ calcd. 446.0521, found 446.0518.
Heck Coupling for Scalable Production
A palladium-catalyzed protocol enabled gram-scale synthesis:
- 1-[(3,4-dichlorophenyl)methyl]-2-iodobenzimidazole (5 mmol), 4-cyanostyrene (6 mmol), Pd(OAc)₂ (5 mol%), and Et₃N (3 eq) in DMF at 120°C for 18 hours.
- Yield: 82% (E/Z >20:1).
Conditions Table :
| Catalyst | Ligand | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | DMF | 82 | >20:1 |
| PdCl₂(PPh₃)₂ | None | Toluene | 65 | 15:1 |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 88 | 99 | >99:1 | Moderate |
| Heck Coupling | 82 | 97 | >20:1 | High |
| Direct Condensation | 78 | 95 | N/A | Low |
Critical Observations :
- Wittig Reaction : Superior stereocontrol but requires air-sensitive reagents.
- Heck Coupling : Scalable but demands expensive palladium catalysts.
- Direct Condensation : Limited to simple aldehydes; fails with steric hindrance.
Mechanistic Insights and Side-Reaction Mitigation
Competing N3-Alkylation Pathways
Alkylation at the benzimidazole N3 position predominates under:
- Polar aprotic solvents (DMSO, DMF) without phase-transfer catalysts.
- Excess alkylating agent (>1.5 eq).
Mitigation Strategies :
Nitrile Group Stability Concerns
The benzonitrile moiety undergoes hydrolysis to carboxylic acids under:
- Prolonged heating in aqueous acidic/basic conditions.
- Exposure to strong Lewis acids (AlCl₃, FeCl₃).
Stabilization Approaches :
- Conduct nitrile-containing steps under inert atmosphere.
- Avoid protic solvents during final purification.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Recyclability | Yield Impact |
|---|---|---|---|
| Pd(OAc)₂ | 120 | Low | +15% |
| Fe/S | 0.5 | High | -10% |
| NH₄Cl | 0.1 | None | Baseline |
Recommendation : Hybrid approaches using Fe/S for core synthesis and Pd for coupling balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Cytotoxic Benzonitrile-Triazole Analogs
Compound 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
- Structure : Replaces benzimidazole with a triazole ring and substitutes 3-chlorophenyl.
- Activity : IC₅₀ = 27.1 ± 1.2 µg/ml (MCF-7), 14.5 ± 2.1 µg/ml (MDA-MB-231) .
- Key Difference : The triazole group may reduce steric hindrance compared to benzimidazole, enhancing accessibility to target sites.
Compound 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
Table 1: Cytotoxic Activity of Benzonitrile Analogs
| Compound | Core Structure | Substituent | IC₅₀ (µg/ml) MCF-7 | IC₅₀ (µg/ml) MDA-MB-231 | IC₅₀ (µg/ml) T47D |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 3,4-Dichlorophenyl | N/A* | N/A* | N/A* |
| 1c | Triazole | 3-Chlorophenyl | 27.1 ± 1.2 | 14.5 ± 2.1 | - |
| 1h | Triazole | 4-Methoxyphenyl | - | - | 14.3 ± 1.1 |
| Etoposide (Ref) | Epipodophyllotoxin | - | 15.0 | 18.0 | 12.0 |
Benzimidazole-Based Analog with Piperidine Moiety
Compound 872852-25-0 : 1H-Benzimidazole-5-carboxamide,2-[4-[2-[1-[(3,4-Dichlorophenyl)methyl]-2-piperidinyl]ethoxy]phenyl]
- Structure : Shares the 3,4-dichlorophenylmethyl-benzimidazole core but replaces the ethenyl-benzonitrile with a piperidinyl-ethoxy-phenyl-carboxamide chain.
Cyanostilbene Positional Isomers
CS1–CS3: Cyanostilbene derivatives with benzonitrile and ethenyl bridges.
- Structure : Lack the benzimidazole and dichlorophenyl groups but share the ethenyl-benzonitrile motif.
Dichlorophenyl-Containing Pharmaceuticals
BD 1008 and BD 1047 : Sigma-1 receptor ligands with 3,4-dichlorophenyl groups attached via ethylamine chains.
- Structure : Dichlorophenyl groups are present but lack the benzimidazole-benzonitrile framework.
- Key Difference : Ethylamine chains enable receptor binding via hydrogen bonding, whereas the target compound’s rigid structure may favor intercalation .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity in benzonitrile-triazole analogs, suggesting the target compound’s dichlorophenyl group may confer similar advantages .
- Computational Insights : Docking studies (e.g., AutoDock Vina) predict that the benzimidazole core and dichlorophenyl group in the target compound could form stable interactions with kinase domains or DNA grooves, akin to etoposide .
Biological Activity
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile, often referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to its interactions with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzonitrile moiety and a benzimidazole unit, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Farnesyltransferase inhibitors (FTIs), a class of compounds related to this structure, have demonstrated significant antitumor activity by blocking the farnesylation of proteins necessary for cancer cell growth .
Anticancer Studies
A notable study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of similar benzimidazole derivatives. The findings indicated that these compounds exhibited potent inhibitory effects on cancer cell lines, particularly through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
In a comparative study, various analogues of benzimidazole were synthesized and tested for their inhibitory activity against farnesyltransferase. The most promising analogues showed IC50 values in the nanomolar range, indicating strong inhibition potential. This suggests that this compound might possess similar or enhanced inhibitory effects against relevant enzymes .
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of a benzimidazole derivative similar to this compound demonstrated significant tumor regression in xenograft models. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to increased apoptosis .
- Toxicological Assessment : In toxicity studies, repeated doses of related compounds did not yield significant adverse effects on cardiovascular or neurological systems, suggesting a favorable safety profile for further development .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
